Polygalaxanthone III

Quality Control Analytical Chemistry Reference Standard

Polygalaxanthone III is the designated pharmacopoeial chemical marker for Polygala Radix QC per official monographs. Laboratories performing HPLC content determination must verify isomer identity via LC-MS/MS to avoid chromatographic misassignment with regioisomer Polygalaxanthone XI. This compound is the only Polygala-derived inhibitor with an established IC50 (50.56 μM) for CYP2E1-catalyzed chlorzoxazone 6-hydroxylation. Uniquely validated for STAT3-mediated skin barrier repair studies in Malassezia-associated dermatoses and as one of five active anti-AD constituents in Kai-Xin-San. Use of unverified standards risks flawed batch release. Procure authenticated reference material.

Molecular Formula C25H28O15
Molecular Weight 568.5 g/mol
CAS No. 162857-78-5
Cat. No. B242646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolygalaxanthone III
CAS162857-78-5
Synonymspolygala-xanthone III
polygalaxanthone III
Molecular FormulaC25H28O15
Molecular Weight568.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)O)O
InChIInChI=1S/C25H28O15/c1-36-12-2-8-11(3-9(12)27)39-13-4-10(28)15(19(31)16(13)17(8)29)22-21(33)20(32)18(30)14(40-22)5-37-24-23(34)25(35,6-26)7-38-24/h2-4,14,18,20-24,26-28,30-35H,5-7H2,1H3/t14-,18-,20+,21-,22+,23+,24-,25-/m1/s1
InChIKeyLLJUCXMVRPAONX-AYATVRNWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polygalaxanthone III (CAS 162857-78-5): Xanthone C-Glycoside Standard for Polygala Radix Quality Control and CYP2E1 Inhibition


Polygalaxanthone III (POL) is a C-glucosyl xanthone glycoside isolated from the roots of Polygala tenuifolia Willd. (Polygala Radix), a plant used in traditional Chinese and Japanese pharmacopoeias [1]. It is classified as a natural product with the molecular formula C25H28O15 and a molecular weight of approximately 568.5 g/mol . Polygalaxanthone III is recognized as one of the major bioactive constituents of Polygala Radix and has been designated as a chemical marker for the quality control of this crude drug [1]. Its reported biological activities include inhibition of cytochrome P450 enzymes, specifically CYP2E1-catalyzed chlorzoxazone 6-hydroxylation with an IC50 of 50.56 μM, as well as contributions to neuroprotective and anti-inflammatory effects in various experimental models [2].

Why Polygalaxanthone III Cannot Be Replaced by Generic Xanthones or Other Polygala Constituents


Substituting Polygalaxanthone III with other xanthones from Polygala species or with alternative Polygala constituents (e.g., tenuifolin, 3,6′-disinapoyl sucrose) is not scientifically justified for applications requiring this specific molecule. Structurally, Polygalaxanthone III exists as a regioisomer of Polygalaxanthone XI, differing only in the glycosidic linkage position, which necessitates LC-MS/MS discrimination for accurate identification; use of an unverified standard can lead to chromatographic misassignment and flawed analytical results [1]. Functionally, while Polygala extracts contain multiple bioactive compounds, Polygalaxanthone III exhibits distinct pharmacological behavior: it is the only Polygala-derived compound for which a specific IC50 value (50.56 μM) has been established for CYP2E1-mediated chlorzoxazone 6-hydroxylation, and its pharmacokinetic profile in vivo—including species-dependent absorption differences between rat and beagle dog—differs significantly from co-administered ginsenosides and other constituents [2]. Furthermore, in anti-Alzheimer's disease efficacy screening using Aβ42 transgenic Drosophila, Polygalaxanthone III was among only five compounds (out of seventeen chromatographic peaks) that demonstrated a positive correlation with cognitive performance improvement, indicating that not all Polygala constituents are functionally equivalent for neuroprotection applications [3].

Polygalaxanthone III: Quantitative Differentiation Evidence for Scientific Selection


Structural Isomer Discrimination: Polygalaxanthone III vs. Polygalaxanthone XI

Polygalaxanthone III exists as a structural regioisomer with Polygalaxanthone XI, differing only in the glycosidic linkage between glucose and apiose. Commercially available standards labeled 'Polygalaxanthone III' may contain both isomers or be misidentified, necessitating LC-MS/MS confirmation for accurate identification. This structural nuance is absent in other Polygala xanthones such as Polygalaxanthone IV and V, which have different core structures [1].

Quality Control Analytical Chemistry Reference Standard

CYP2E1 Inhibitory Activity: Polygalaxanthone III IC50 Quantification

Polygalaxanthone III exhibits quantifiable inhibition of CYP2E1-mediated chlorzoxazone 6-hydroxylation, a specific enzymatic activity not documented for most other Polygala-derived xanthones or saponins. While Polygalaxanthone III has a reported IC50 of 50.56 μM for this activity, no comparable CYP2E1 inhibition data exist for Polygalaxanthone IV, V, XI, or the triterpenoid saponin tenuifolin in the current literature, establishing Polygalaxanthone III as the reference compound for this specific pharmacological target .

Drug Metabolism Cytochrome P450 CYP2E1 Inhibition

Tissue Distribution in Skin: Polygalaxanthone III vs. Malassezia-Derived Inflammatory Stimuli

In a Malassezia furfur-stimulated skin injury model, externally applied Polygalaxanthone III demonstrated rapid wound healing efficacy without direct antifungal activity. The compound's mechanism involved STAT3 phosphorylation activation rather than microbial inhibition, distinguishing it from antifungal agents such as ketoconazole or from other Polygala saponins that lack documented topical wound-healing activity [1].

Dermatology Anti-inflammatory Skin Barrier Repair

Species-Dependent Pharmacokinetics: Rat vs. Beagle Dog Oral Bioavailability

Polygalaxanthone III exhibits species-dependent pharmacokinetic behavior following oral administration of Kai-Xin-San, with significant differences in absorption and metabolism between rat and beagle dog models. This contrasts with co-administered ginsenoside Rg1, which showed no significant interspecies differences in the same study, indicating that Polygalaxanthone III possesses unique absorption/metabolic characteristics relative to other formulation components [1].

Pharmacokinetics ADME Interspecies Differences

Anti-Alzheimer's Disease Efficacy: Active vs. Inactive Constituents in Aβ42 Transgenic Drosophila

In a spectrum-efficacy correlation study using Kai-Xin-San (KXS) in Aβ42 transgenic Drosophila, Polygalaxanthone III was one of only five compounds (out of seventeen HPLC fingerprint peaks) that demonstrated a positive correlation with improved olfactory escape memory performance. This contrasts with other KXS constituents such as dehydrotumulosic acid and dehydropachymic acid, which were detected in the formulation but did not show significant positive correlation with cognitive improvement, indicating that not all Polygala-derived components are functionally equivalent for anti-AD effects [1].

Alzheimer's Disease Neuroprotection Cognition

Optimal Application Scenarios for Polygalaxanthone III Based on Differentiated Evidence


Pharmacopoeial Quality Control: HPLC Reference Standard for Polygala Radix

Polygalaxanthone III is the designated chemical marker for the quality control of Polygala Radix (Polygala tenuifolia roots) in pharmacopoeial monographs. Due to the documented presence of its structural regioisomer Polygalaxanthone XI in commercial standard preparations, laboratories performing HPLC content determination must verify the identity of their Polygalaxanthone III reference standard using LC-MS/MS with multiple reaction monitoring to distinguish the two isomers. Failure to confirm isomer identity can result in inaccurate quantification and compromised batch release decisions [1][2].

Preclinical CYP2E1-Mediated Drug Metabolism Studies

Polygalaxanthone III serves as a characterized CYP2E1 inhibitor (IC50 = 50.56 μM) for in vitro drug metabolism investigations. Researchers studying ethanol-induced CYP2E1 induction, chlorzoxazone hydroxylation as a probe reaction, or drug-drug interaction potential involving CYP2E1 substrates should select Polygalaxanthone III as the reference Polygala-derived inhibitor, as no comparable CYP2E1 inhibition data exist for other Polygala xanthones or saponins. Its defined potency enables reproducible experimental design .

Malassezia-Associated Dermatological Inflammation Models

Polygalaxanthone III is uniquely suited for investigating STAT3-mediated skin barrier repair mechanisms in Malassezia-associated dermatoses (atopic dermatitis, seborrheic dermatitis, eczema). Its demonstrated ability to accelerate wound closure in Malassezia furfur-infected C57BL/6 mice via STAT3 phosphorylation—without direct antifungal activity—makes it a specific tool compound for dissecting host-directed repair pathways distinct from antimicrobial interventions. This mechanism-based application is not supported for other Polygala constituents lacking documented topical wound-healing activity [3].

Alzheimer's Disease Multi-Component Formulation Research

Polygalaxanthone III is validated as one of the five active anti-AD components in Kai-Xin-San formulations based on Aβ42 transgenic Drosophila spectrum-efficacy correlation. Research programs developing combination therapies for AD or performing quality-by-design formulation optimization should include Polygalaxanthone III content monitoring as a critical quality attribute, as it directly correlates with cognitive performance improvement. This application is supported by positive efficacy validation testing, distinguishing it from inactive KXS constituents such as dehydrotumulosic acid [4].

Quote Request

Request a Quote for Polygalaxanthone III

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.